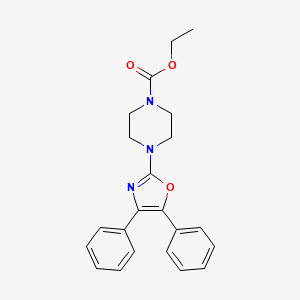
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a piperazine ring with an ethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diphenyl-2-oxazolethiol with ethyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the ethoxycarbonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . Additionally, the compound may interact with other cellular targets, leading to a modulation of signaling pathways involved in pain and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole core structure.
Mubritinib: A tyrosine kinase inhibitor that also features an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
Oxazole, 4,5-diphenyl-2-(4-ethoxycarbonyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxycarbonyl-piperazine group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
20503-89-3 |
|---|---|
Formule moléculaire |
C22H23N3O3 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
ethyl 4-(4,5-diphenyl-1,3-oxazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-22(26)25-15-13-24(14-16-25)21-23-19(17-9-5-3-6-10-17)20(28-21)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 |
Clé InChI |
ZJYIVGNBYBGBFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


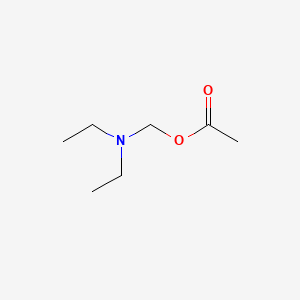
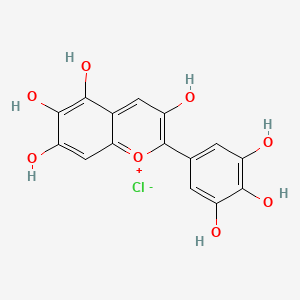
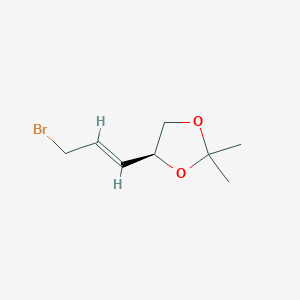
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
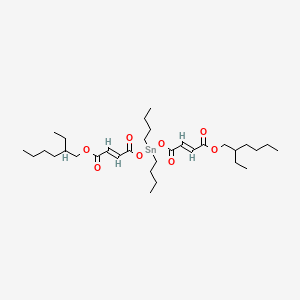
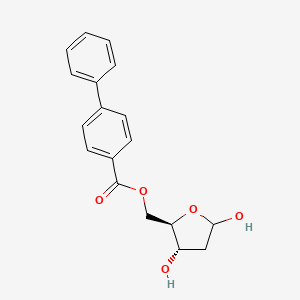

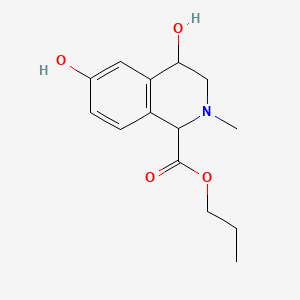
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)

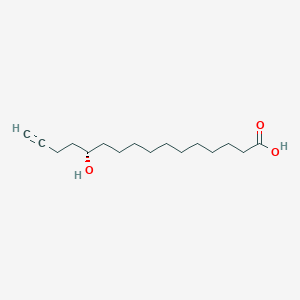

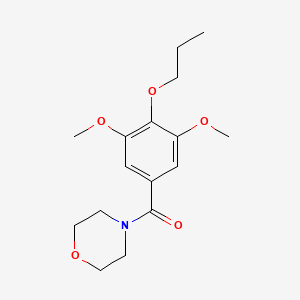
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
